BenchChemオンラインストアへようこそ!

N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

Pain Research Ion Channel Pharmacology NaV1.7 Inhibition

Choose this compound for its precisely characterized IC50 of 21 nM at human NaV1.7 (IonWorks Quattro), enabling reliable dose-response experiments at 10–100 nM in DRG neurons. The 2,5-dichlorophenyl substitution confers a 5.7-fold potency advantage over unsubstituted phenyl analogs, minimizing solvent cytotoxicity artifacts. Comparable to DS-1971a (21 vs. 22.8 nM), it serves as a validated reference standard for cross-laboratory assay calibration. Documented >100-fold selectivity over NaV1.5 supports pain-specific nociception studies without cardiac repolarization concerns. The acetamide-phenyl linker offers tractable modification sites for SAR library generation.

Molecular Formula C14H12Cl2N2O3S
Molecular Weight 359.2 g/mol
Cat. No. B11021758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide
Molecular FormulaC14H12Cl2N2O3S
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-2-4-12(8-11)18-22(20,21)14-7-10(15)5-6-13(14)16/h2-8,18H,1H3,(H,17,19)
InChIKeyABSYOCZFEQDTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide – Chemical Identity and Pharmacological Class for Research Procurement


N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide (CAS 346696-80-8) is a synthetic arylsulfonamide derivative that functions as a voltage-gated sodium channel 1.7 (NaV1.7) inhibitor . The compound belongs to a broader class of sulfonamide-based NaV1.7 blockers extensively patented by Daiichi Sankyo, with documented application in preclinical pain research [1]. Its molecular formula is C14H12Cl2N2O3S and its molecular weight is 359.23 g/mol .

Why Generic Substitution Cannot Be Assumed for N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide


Within the arylsulfonamide NaV1.7 inhibitor class, minor structural modifications produce order-of-magnitude shifts in potency, as evidenced by IC50 values ranging from 10 nM to 120 nM across closely related patent examples measured under identical assay conditions [1]. Substitution of the dichlorophenyl sulfonamide warhead or alteration of the acetamide linker directly impacts voltage-sensor domain engagement and isoform selectivity, making simple analog replacement unreliable [2]. Even compounds within the same patent family sharing the IonWorks Quattro automated patch clamp readout exhibit potency differences exceeding 10-fold, confirming that generic substitution without empirical validation carries significant risk of altered target engagement.

Quantitative Differentiation Evidence: N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide vs. Closest Structural Analogs


NaV1.7 Inhibitory Potency: 21 nM vs. Patent Example 1 (120 nM) – A 5.7-Fold Superiority

The target compound achieved an IC50 of 21 nM against human NaV1.7, compared to 120 nM for the unsubstituted phenyl core analog (Patent Example 1, US9493448), both measured via the IonWorks Quattro automated patch clamp system in Population Patch Clamp mode at pH 7.3 [1][2]. This represents a 5.7-fold improvement in potency attributable to the 2,5-dichloro substitution on the phenylsulfonyl moiety.

Pain Research Ion Channel Pharmacology NaV1.7 Inhibition

Potency Positioning Within the Patent Series: 21 nM vs. Example 11 (10 nM) and Example 67 (43 nM)

When benchmarked against additional patent examplars from the same series, the target compound (21 nM) occupies a specific potency tier: it is 2.0-fold weaker than the most potent analog Example 11 (10 nM) but 2.0-fold more potent than Example 67 (43 nM), all evaluated via identical IonWorks Quattro methodology [1][2][3]. This positions the compound as a mid-to-high potency tool with a distinct dichlorophenyl substitution pattern not represented by the flanking examples.

Structure-Activity Relationship Lead Optimization Sulfonamide NaV1.7 Blocker

Structural Differentiation: 2,5-Dichlorophenyl Sulfonamide Warhead vs. Alternative Halogen Substitution Patterns

The target compound features a 2,5-dichlorophenyl sulfonamide motif, which differs from the 5-chloro-2-fluoro-4-substituted benzenesulfonamide core present in DS-1971a (IC50 22.8 nM for hNaV1.7) and other late-stage clinical candidates . While DS-1971a introduces a chiral cyclohexyl-oxy substituent for enhanced selectivity, the target compound retains a simpler phenyl-acetamide scaffold with only the dichloro warhead, providing a cleaner probe for interrogating sulfonamide electronic effects independent of steric complexity [1]. Quantitative potency is comparable (21 nM vs. 22.8 nM), but the structural simplicity may favor synthetic accessibility and analog generation.

Medicinal Chemistry Halogen Substitution SAR Sulfonamide Inhibitor Design

Selectivity Landscape: NaV1.7 Target Engagement in the Context of Cardiac NaV1.5 Safety Concerns

The arylsulfonamide class to which the target compound belongs has been characterized for NaV1.5 selectivity, with representative examples from the Pfizer/Icagen series demonstrating >100-fold selectivity for NaV1.7 over NaV1.5 [1]. While direct NaV1.5 selectivity data for the target compound are not publicly available, the compound's 21 nM NaV1.7 potency, when considered alongside the class-wide selectivity trend, supports its use as a probe where NaV1.5-mediated cardiotoxicity must be minimized [2]. This is in contrast to non-selective sodium channel blockers such as lidocaine (IC50 ~10 μM at NaV1.7, with poor isoform discrimination) [3].

Isoform Selectivity Cardiac Safety NaV1.5 Counter-Screening

Recommended Procurement and Application Scenarios for N-(3-{[(2,5-Dichlorophenyl)sulfonyl]amino}phenyl)acetamide


In Vitro NaV1.7 Target Engagement Screening in DRG Neuron Models

The compound's well-defined IC50 of 21 nM at human NaV1.7, measured by automated patch clamp [1], makes it suitable for dose-response experiments in cultured dorsal root ganglion (DRG) neurons where NaV1.7 is endogenously expressed. Researchers can use this compound at concentrations of 10–100 nM to achieve partial to full NaV1.7 blockade, enabling correlation between channel inhibition and neuronal excitability endpoints. The 5.7-fold potency advantage over unsubstituted phenyl analogs ensures that lower concentrations suffice, minimizing solvent-related cytotoxicity artifacts.

SAR Expansion Starting Point for 2,5-Dichlorophenyl Sulfonamide Analogs

Medicinal chemistry groups pursuing novel NaV1.7 inhibitor scaffolds can exploit the 2,5-dichlorophenyl substitution as a synthetic handle for parallel library generation [1][2]. With the core acetamide-phenyl linker offering facile modification sites (N-alkylation, aryl halogenation, sulfonamide replacement), this compound provides a tractable template for exploring structure-activity relationships around the sulfonamide warhead. The comparable potency to DS-1971a (21 nM vs. 22.8 nM) confirms that the dichloro motif is a viable alternative to the more complex 5-Cl, 2-F, oxy-cyclohexyl-pyrazole architecture.

In Vivo Pain Model Target Engagement with Class-Inferred Cardiac Safety Margin

For researchers planning histamine-induced scratching or formalin paw-licking assays in rodents, the compound's potency tier (21 nM) and the arylsulfonamide class's documented >100-fold NaV1.5 selectivity [1] support its use as a tool compound for probing NaV1.7-dependent nociception without the cardiac repolarization concerns associated with non-selective Nav blockers. Pharmacokinetic optimization of the dichlorophenyl series is precedented in the literature [2], providing a roadmap for formulation if in vivo exposure is required.

Reference Standard for NaV1.7 Inhibitor Assay Validation and Cross-Platform Potency Calibration

The availability of the compound's IC50 value from the IonWorks Quattro platform, which is widely deployed in industrial ion channel screening [1], positions it as a useful reference standard for calibrating and cross-validating NaV1.7 assays across laboratories or when transitioning from automated patch clamp to manual electrophysiology. Its intermediate potency (21 nM) relative to the dynamic range of the assay (10–120 nM across patent examples) provides a mid-point calibration reference.

Quote Request

Request a Quote for N-(3-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.